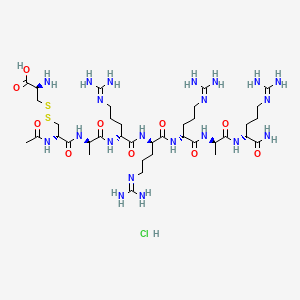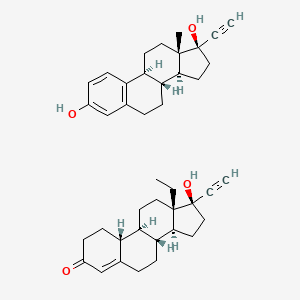![molecular formula C24H34N6S B607438 6-(4-异丙苯基)-2-(4-((4-甲基哌嗪-1-基)甲基)哌啶-1-基)咪唑并[2,1-b][1,3,4]噻二唑](/img/structure/B607438.png)
6-(4-异丙苯基)-2-(4-((4-甲基哌嗪-1-基)甲基)哌啶-1-基)咪唑并[2,1-b][1,3,4]噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E260, commonly known as acetic acid, is a simple organic compound with the chemical formula CH₃COOH. It is a colorless liquid with a strong, pungent odor and a sour taste. Acetic acid is the main component of vinegar, which typically contains about 4-8% acetic acid by volume. It is widely used in the food industry as a preservative and acidity regulator .
科学研究应用
Acetic acid has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways, such as the citric acid cycle. It is also used in the preparation of biological specimens.
Medicine: Used as an antiseptic and in the treatment of certain infections. It is also a component of some pharmaceuticals.
Industry: Used in the production of plastics, textiles, and food additives.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid can be produced through several synthetic routes:
Methanol Carbonylation: This is the most common industrial method. Methanol reacts with carbon monoxide in the presence of a catalyst, typically a metal complex such as rhodium or iridium, under high pressure and temperature to produce acetic acid. [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]
Acetaldehyde Oxidation: Acetaldehyde is oxidized in the presence of a catalyst, such as manganese acetate, to produce acetic acid. [ \text{CH}_3\text{CHO} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{COOH} ]
Industrial Production Methods
Bacterial Fermentation: Acetic acid is produced by fermenting ethanol with Acetobacter bacteria. This process, known as acetic acid fermentation, is aerobic and requires oxygen. The bacteria convert ethanol into acetic acid. [ \text{C}_2\text{H}_5\text{OH} + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O} ]
化学反应分析
Types of Reactions
Acetic acid undergoes various chemical reactions, including:
Esterification: Acetic acid reacts with alcohols to form esters and water. For example, with ethanol, it forms ethyl acetate. [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Reduction: Acetic acid can be reduced to ethanol using reducing agents like lithium aluminum hydride (LiAlH₄). [ \text{CH}_3\text{COOH} + 4[\text{H}] \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{O} ]
Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate (KMnO₄). [ \text{CH}_3\text{COOH} + 2\text{O}_2 \rightarrow 2\text{CO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), acidic or basic conditions.
Major Products
Esterification: Esters (e.g., ethyl acetate).
Reduction: Alcohols (e.g., ethanol).
Oxidation: Carbon dioxide and water.
作用机制
Acetic acid exerts its effects through various mechanisms:
Antimicrobial Action: Acetic acid disrupts the cell membranes of microorganisms, leading to cell death. This makes it effective as a preservative and antiseptic.
Metabolic Pathways: In the body, acetic acid is converted to acetyl-CoA, which enters the citric acid cycle and is used for energy production.
Chemical Reactions: Acetic acid participates in numerous chemical reactions, such as esterification and oxidation, which are essential for various industrial processes.
相似化合物的比较
Acetic acid can be compared with other carboxylic acids:
Formic Acid (CH₂O₂): Stronger acid than acetic acid, used in leather production and as a preservative.
Propionic Acid (C₃H₆O₂): Similar acidity to acetic acid, used as a preservative and in the production of herbicides.
Butyric Acid (C₄H₈O₂): Weaker acid than acetic acid, used in the production of butyrate esters and as a flavoring agent.
Acetic acid is unique due to its widespread use in both the food industry and various industrial applications. Its ability to act as a preservative, solvent, and reagent makes it a versatile compound with numerous applications.
属性
IUPAC Name |
2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6S/c1-18(2)20-4-6-21(7-5-20)22-17-30-23(25-22)31-24(26-30)29-10-8-19(9-11-29)16-28-14-12-27(3)13-15-28/h4-7,17-19H,8-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHSWNJYHRAOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N4CCC(CC4)CN5CCN(CC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, also known as E260, interact with Fer kinase?
A1: The research paper focuses on comparing the binding affinity of novel N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides (2a-f) to E260, a known Fer kinase inhibitor. While the study doesn't explicitly detail E260's interaction mechanism, it utilizes E260 as a reference point. The study highlights that compounds 2a-f demonstrate a predominantly stronger binding affinity to a computationally generated Fer kinase model compared to E260. [] This suggests that these novel compounds might possess enhanced inhibitory potential against Fer kinase compared to E260.
Q2: What are the predicted ADMET properties of 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole (E260) in comparison to the novel compounds?
A2: The study utilizes in silico ADMET prediction tools to evaluate both E260 and compounds 2a-f. The findings indicate that the novel compounds exhibit comparable or even superior ADMET profiles to E260. [] This suggests that these compounds hold promise for further investigation in terms of their drug-like properties and potential for development into viable therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
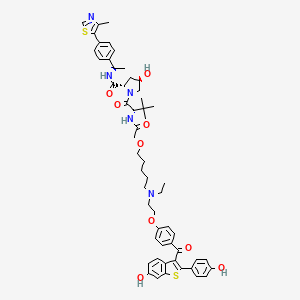


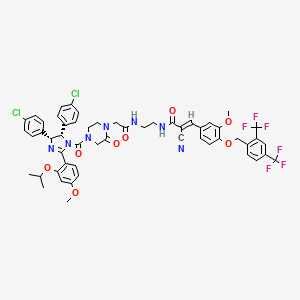

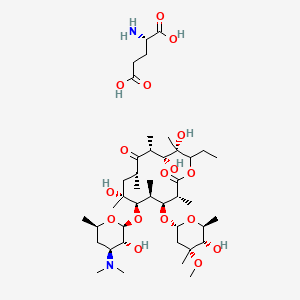
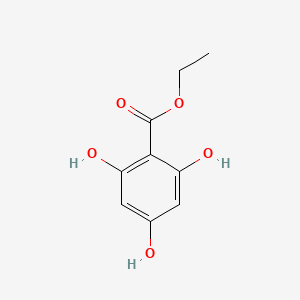
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

